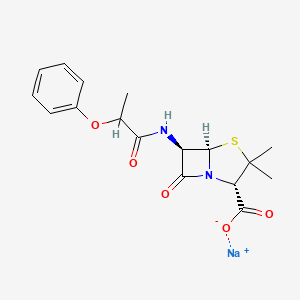

Phenethicillin (sodium)

Description

Contextualization within Beta-Lactam Antibiotic Development

The discovery of penicillin by Alexander Fleming in 1928 marked a turning point in medicine, ushering in the era of antibiotics. reactgroup.orgprovidence.edu This discovery, however, was just the beginning. The period between the 1940s and 1960s is often referred to as the "golden era" of antibiotic discovery, a time when most of the antibiotic classes used today were identified. reactgroup.orgmdpi.com

The β-lactam antibiotics, which include penicillins, cephalosporins, monobactams, and carbapenems, are a cornerstone of antibacterial therapy. wikipedia.orgresearchgate.net Their mechanism of action involves the inhibition of bacterial cell wall synthesis, a process crucial for the survival of many bacteria. wikipedia.org The initial success of naturally occurring penicillins, like penicillin G, was soon met with the challenge of bacterial resistance, primarily through the production of β-lactamase enzymes that could inactivate the antibiotic. wikipedia.orgnih.gov This spurred the development of new strategies to combat resistance and expand the spectrum of activity of these life-saving drugs. nih.gov

Discovery and Early Academic Significance of Phenethicillin (sodium)

Phenethicillin, also known as phenoxyethylpenicillin, emerged from the scientific pursuit of semisynthetic penicillins. chemicalbook.com The isolation of the penicillin nucleus, 6-aminopenicillanic acid (6-APA), was a crucial breakthrough that allowed for the chemical modification of the penicillin molecule. chemicalbook.commedchemexpress.com This enabled the creation of new penicillin derivatives with altered properties.

Phenethicillin was the first semisynthetic penicillin to be commercially launched. chemicalbook.comresearchgate.net It is structurally similar to penicillin V (phenoxymethylpenicillin) but with a phenoxyethyl side chain. chemicalbook.com Early research focused on comparing its properties, such as acid stability and antibacterial activity, to existing penicillins. karger.com

| Property | Description |

| Chemical Name | (2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxypropanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid nih.gov |

| Molecular Formula | C17H20N2O5S nih.gov |

| CAS Number | 147-55-7 nih.gov |

| Class | Semisynthetic Penicillin cymitquimica.compharmaffiliates.com |

Evolution of Semisynthetic Penicillins and Phenethicillin (sodium)'s Role

The development of semisynthetic penicillins was a direct response to the limitations of early, naturally produced penicillins. karger.com The primary goals were to improve oral bioavailability, increase stability against stomach acid, and overcome bacterial resistance, particularly from penicillinase-producing staphylococci. karger.com

Phenethicillin, along with other oral penicillins of its time, offered an advantage over penicillin G, which is acid-labile and must be administered by injection. karger.com It demonstrated better absorption from the gastrointestinal tract, leading to higher concentrations in the bloodstream compared to penicillin V. chemicalbook.comkarger.com While phenethicillin showed some activity against certain strains of staphylococci that were resistant to penicillin V, it was not effective against those producing high levels of penicillinase. karger.com

The development of phenethicillin was a significant step in the evolution of antibiotic therapy, demonstrating the potential of chemical modification to enhance the properties of natural products. chemicalbook.com It paved the way for the creation of a wide array of semisynthetic penicillins with improved characteristics. nih.gov For instance, the diastereomers of α-methylpenicillin V (phenethicillin) were studied, revealing that the S-acid configuration resulted in a more active penicillin. cdnsciencepub.com

Historical Paradigms in Antibiotic Research and Development

The history of antibiotic research is marked by several paradigm shifts. The initial era focused on the discovery of naturally occurring antimicrobial agents, a process exemplified by Fleming's discovery of penicillin and the subsequent systematic screening of microorganisms. nih.govnih.gov This "golden age" of discovery yielded numerous new classes of antibiotics. mdpi.com

The emergence of antibiotic resistance, however, necessitated a new approach. nih.gov The development of semisynthetic antibiotics, including phenethicillin, represented a shift towards a more targeted, chemistry-driven strategy. mdpi.com This paradigm involved modifying the core structure of natural antibiotics to create derivatives with enhanced efficacy and the ability to circumvent resistance mechanisms. nih.gov This approach of "medicinal chemistry" became a cornerstone of pharmaceutical research and development. The success of semisynthetic penicillins highlighted the power of combining natural product discovery with chemical synthesis to address evolving clinical challenges. nih.gov

Structure

3D Structure of Parent

Properties

Molecular Formula |

C17H19N2NaO5S |

|---|---|

Molecular Weight |

386.4 g/mol |

IUPAC Name |

sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxypropanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C17H20N2O5S.Na/c1-9(24-10-7-5-4-6-8-10)13(20)18-11-14(21)19-12(16(22)23)17(2,3)25-15(11)19;/h4-9,11-12,15H,1-3H3,(H,18,20)(H,22,23);/q;+1/p-1/t9?,11-,12+,15-;/m1./s1 |

InChI Key |

HZRQUJWXQAEVBK-DVLYDCSHSA-M |

Isomeric SMILES |

CC(C(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)[O-])OC3=CC=CC=C3.[Na+] |

Canonical SMILES |

CC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)[O-])OC3=CC=CC=C3.[Na+] |

Origin of Product |

United States |

Molecular Architecture and Stereochemical Considerations of Phenethicillin Sodium

Fundamental Beta-Lactam Nucleus of Phenethicillin (sodium)

At the heart of Phenethicillin's structure lies the quintessential beta-lactam ring, a four-membered cyclic amide. This strained ring is fused to a five-membered thiazolidine (B150603) ring, forming the core bicyclic system known as the penam (B1241934) nucleus. libretexts.orgnih.govresearchgate.net This fundamental scaffold is the defining feature of all penicillins and is indispensable for their antibacterial activity. libretexts.orglibretexts.orgnih.gov The integrity of the beta-lactam ring is paramount; its cleavage by bacterial enzymes, known as beta-lactamases, results in the inactivation of the antibiotic. libretexts.orglibretexts.org

The penam nucleus in Phenethicillin is derived from 6-aminopenicillanic acid (6-APA), which provides the foundational structure upon which the specific side chain is chemically attached. karger.com The bicyclic system is not planar, and its specific three-dimensional conformation is crucial for its ability to interact with and inhibit bacterial enzymes involved in cell wall synthesis. cdnsciencepub.com

Side-Chain Chemistry and its Influence on Phenethicillin (sodium) Structure

The electron-withdrawing nature of the phenoxy group is thought to reduce the susceptibility of the beta-lactam ring to acid-catalyzed hydrolysis. Furthermore, the nature of the side chain influences the antibiotic's spectrum of activity and its interaction with bacterial penicillin-binding proteins (PBPs), the ultimate targets of its action. ncats.io

Stereochemical Configuration and Chirality of Phenethicillin (sodium)

Phenethicillin is a chiral molecule, possessing multiple stereocenters within its structure. The penam nucleus itself has a defined stereochemistry, which is essential for its biological activity. cdnsciencepub.com In addition to the inherent chirality of the 6-APA core, the side chain of Phenethicillin contains an asymmetric carbon atom in the 2-phenoxypropionamido moiety. karger.com

This results in the existence of two diastereomers: D-phenethicillin and L-phenethicillin. mdpi.com These diastereomers, while chemically very similar, exhibit different biological activities. Research has shown that one of the diastereomers is typically more active against various bacteria than the other. cdnsciencepub.commdpi.com This difference in potency underscores the importance of stereochemistry in the interaction between the antibiotic and its bacterial target. The specific spatial arrangement of the atoms in the more active isomer is believed to allow for a more effective binding to the active site of the penicillin-binding proteins. mdpi.com

Advanced Spectroscopic Characterization Techniques for Phenethicillin (sodium) Structural Elucidation

A variety of advanced spectroscopic techniques are employed to elucidate and confirm the complex structure of Phenethicillin and to differentiate between its diastereomers.

Mass Spectrometry (MS): Mass spectrometry is another vital technique used to characterize Phenethicillin. It provides an accurate determination of the molecular weight of the compound, confirming its elemental composition. jst.go.jp Tandem mass spectrometry (MS/MS) can be used to fragment the molecule in a controlled manner, providing further structural information and aiding in the identification of the compound in complex mixtures. jst.go.jpncats.io

Infrared (IR) Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in the Phenethicillin molecule. mdpi.comresearchgate.net Characteristic absorption bands in the IR spectrum can confirm the presence of the beta-lactam ring, the amide linkages, the carboxylic acid (or carboxylate) group, and the aromatic ring of the side chain. mdpi.comresearchgate.net The stretching frequency of the carbonyl group in the beta-lactam ring is a particularly diagnostic feature. mdpi.com

Interactive Data Table: Physicochemical Properties of Phenethicillin (sodium)

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₉N₂NaO₅S | karger.com |

| Molecular Weight | 386.4 g/mol | nih.gov |

| Appearance | White crystalline powder | N/A |

| Solubility | Soluble in water | karger.com |

Interactive Data Table: Spectroscopic Data for Penicillins

| Spectroscopic Technique | Key Observances for Penicillin Structure | Source |

| ¹H-NMR | Provides signals for protons in the beta-lactam and thiazolidine rings, as well as the side chain. Used to determine diastereomeric ratios. | nih.gov |

| ¹³C-NMR | Shows distinct signals for each carbon atom, confirming the carbon skeleton and the presence of functional groups. | nih.gov |

| Mass Spectrometry | Determines the precise molecular mass and allows for fragmentation analysis to confirm structural components. | jst.go.jp |

| Infrared Spectroscopy | Reveals characteristic absorption bands for the β-lactam carbonyl (around 1770 cm⁻¹), amide carbonyl, and other functional groups. | mdpi.comresearchgate.net |

Biochemical Mechanisms of Action of Phenethicillin Sodium

Penicillin-Binding Proteins (PBPs) as Primary Molecular Targets of Phenethicillin (sodium)

The primary molecular targets of phenethicillin within bacteria are Penicillin-Binding Proteins (PBPs). pharmacompass.comnih.govontosight.ai These are a group of enzymes located on the inner side of the bacterial cell wall that are essential for the final stages of peptidoglycan synthesis. pharmacompass.comontosight.aiuomustansiriyah.edu.iq Phenethicillin, like other β-lactam antibiotics, binds to and inactivates these proteins. pharmacompass.comnih.govmedicaldialogues.in This binding is a critical step that initiates the cascade of events leading to bacterial cell death. The affinity of phenethicillin for various PBPs can influence its spectrum of activity against different bacterial species. mdpi.com

Inhibition of Peptidoglycan Transpeptidases by Phenethicillin (sodium)

A key function of PBPs that is inhibited by phenethicillin is that of peptidoglycan transpeptidases. libretexts.orgnih.gov These enzymes are responsible for catalyzing the cross-linking of peptidoglycan chains, a process vital for the strength and rigidity of the bacterial cell wall. nih.govlibretexts.org Phenethicillin mimics the D-alanyl-D-alanine residues of the natural substrate of the transpeptidase enzyme. libretexts.orglibretexts.org By binding to the active site of the transpeptidase, phenethicillin forms a stable, irreversible covalent bond, effectively inactivating the enzyme. libretexts.orglibretexts.orgyoutube.com This inhibition prevents the formation of the necessary peptide cross-links, leading to a weakened cell wall. nih.govlibretexts.org

Molecular Interactions of Phenethicillin (sodium) with Bacterial Cell Wall Synthesis Enzymes

The interaction between phenethicillin and bacterial cell wall synthesis enzymes, specifically transpeptidases, occurs at a molecular level. The β-lactam ring of phenethicillin is highly reactive and acylates a serine residue within the active site of the transpeptidase enzyme. libretexts.orglibretexts.orguliege.be This acylation reaction is essentially irreversible and results in a stable penicilloyl-enzyme complex. youtube.com This complex renders the enzyme non-functional, thereby halting the transpeptidation step of peptidoglycan synthesis. libretexts.orgyoutube.com The structure of the side chain of phenethicillin, specifically the phenoxyethyl group, influences its stability in acidic environments and its effectiveness against certain bacteria. libretexts.orglibretexts.org

Table 1: Key Molecular Interactions of Phenethicillin (sodium)

| Interacting Molecule | Target Enzyme/Protein | Type of Interaction | Consequence |

| Phenethicillin | Penicillin-Binding Proteins (PBPs) | Covalent Binding | Inactivation of PBPs |

| Phenethicillin | Peptidoglycan Transpeptidase | Irreversible Acylation of Active Site Serine | Inhibition of Peptidoglycan Cross-linking |

Cellular and Subcellular Effects of Phenethicillin (sodium) on Bacterial Physiology

The inhibition of peptidoglycan synthesis by phenethicillin has profound effects on bacterial physiology. The weakened cell wall can no longer withstand the internal osmotic pressure of the bacterial cell, leading to cell lysis and death. pharmacompass.comnih.gov This bactericidal effect is most pronounced in actively growing and dividing bacteria, where cell wall synthesis is continuous. uomustansiriyah.edu.iq Furthermore, studies have shown that sub-inhibitory concentrations of phenethicillin can cause the formation of bacterial cells with deficient permeability barriers. nih.govscispace.com This increased permeability can make the bacteria more susceptible to other agents and further disrupt normal cellular function. nih.gov The disruption of the cell wall synthesis process can also lead to morphological changes in the bacteria, ultimately contributing to their demise. researchgate.net

Bacterial Resistance Mechanisms to Phenethicillin Sodium

Enzymatic Inactivation: Beta-Lactamase Hydrolysis of Phenethicillin (sodium)

The principal mechanism of resistance to phenethicillin involves the production of beta-lactamase enzymes. wikipedia.org These enzymes effectively neutralize the antibiotic by hydrolyzing the amide bond in the characteristic beta-lactam ring, rendering the drug inactive. wikipedia.orgnih.gov This enzymatic destruction prevents phenethicillin from reaching its target, the penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. libretexts.orgnih.gov

Molecular Catalysis of Beta-Lactamases on Phenethicillin (sodium)

Beta-lactamases employ a catalytic mechanism to hydrolyze the beta-lactam ring of phenethicillin. There are two major classes of beta-lactamases based on their catalytic mechanism: serine beta-lactamases and metallo-beta-lactamases. nih.govnih.gov

Serine Beta-Lactamases (Classes A, C, and D): These enzymes utilize a serine residue in their active site. nih.govnih.gov The process begins with the binding of phenethicillin to the active site, where the serine's hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the beta-lactam ring. nih.gov This forms a transient acyl-enzyme intermediate. nih.gov A water molecule then hydrolyzes this intermediate, releasing the inactivated phenethicillin and regenerating the free enzyme, which can then act on other antibiotic molecules. nih.govnih.gov

Metallo-Beta-Lactamases (Class B): These enzymes require one or two zinc ions for their catalytic activity. nih.govcrimsonpublishers.com The zinc ion(s) activate a water molecule, which then directly attacks the beta-lactam ring of phenethicillin, leading to its hydrolysis without the formation of a covalent enzyme intermediate. wikipedia.orgnih.gov

Structural Diversities of Beta-Lactamases Affecting Phenethicillin (sodium) Degradation

The effectiveness of beta-lactamases in degrading phenethicillin is influenced by their structural diversity. These enzymes are broadly classified into four molecular classes (A, B, C, and D) based on their amino acid sequences. nih.gov

Class A Penicillinases: These are the most common type of beta-lactamases and are often plasmid-mediated. la.gov They exhibit a broad substrate profile that includes penicillins like phenethicillin. nih.gov

Class C Cephalosporinases: While primarily active against cephalosporins, some Class C enzymes can also hydrolyze penicillins, albeit less efficiently. nih.gov

Class D Oxacillinases (OXA): This group of enzymes is characterized by its ability to hydrolyze oxacillin (B1211168) and related penicillins. wikipedia.org Some OXA-type beta-lactamases can also degrade phenethicillin. nih.gov

Class B Metallo-beta-lactamases (MBLs): These enzymes have a broad-spectrum activity, hydrolyzing not only penicillins but also cephalosporins and carbapenems. nih.gov Their activity is not inhibited by common beta-lactamase inhibitors like clavulanic acid. crimsonpublishers.com

The structural variations within and between these classes, particularly in the active site, determine the substrate specificity and catalytic efficiency of the enzyme, thereby influencing the level of resistance to phenethicillin.

Target Modification: Alterations in Penicillin-Binding Proteins Affecting Phenethicillin (sodium) Efficacy

A significant mechanism of resistance to phenethicillin involves alterations in its target, the penicillin-binding proteins (PBPs). etflin.com PBPs are enzymes crucial for the final steps of peptidoglycan synthesis, a vital component of the bacterial cell wall. libretexts.orgcrimsonpublishers.com Phenethicillin and other beta-lactam antibiotics act by binding to and inhibiting these enzymes, leading to a defective cell wall and ultimately cell lysis. libretexts.orgetflin.com

Bacteria can develop resistance by acquiring mutations in the genes encoding PBPs. nih.gov These mutations lead to structural changes in the PBPs, particularly in the antibiotic-binding site. nih.gov Such alterations decrease the binding affinity of phenethicillin for the PBP. mdpi.comnih.gov Consequently, higher concentrations of the antibiotic are required to inhibit the modified PBPs, allowing the bacteria to continue synthesizing their cell walls and survive in the presence of the drug. mdpi.com In some bacteria, like Streptococcus pneumoniae, resistance to penicillins is often a result of acquiring mosaic PBP genes through recombination with other bacterial species. etflin.com

| PBP Alteration Type | Consequence for Phenethicillin Efficacy |

| Point mutations in PBP genes | Reduced binding affinity of phenethicillin to the PBP active site. nih.gov |

| Recombination of PBP genes | Creation of "mosaic" PBPs with significantly lower affinity for phenethicillin. etflin.com |

| Overproduction of PBPs | Increased number of target molecules that need to be inhibited by phenethicillin. |

Efflux Pump Systems and Phenethicillin (sodium) Intracellular Concentrations

Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide range of toxic compounds, including antibiotics like phenethicillin, from the cell. mdpi.comnih.gov This process reduces the intracellular concentration of the antibiotic, preventing it from reaching its target PBPs in sufficient quantities to be effective. microbialcell.comnih.gov

Efflux pumps are a significant contributor to multidrug resistance (MDR) in bacteria. mdpi.commicrobialcell.com They can be categorized into several families based on their structure and energy source. The overexpression of these pumps, often due to mutations in their regulatory genes, leads to increased resistance. mdpi.com While specific data on phenethicillin efflux is limited, the broad substrate profiles of many efflux pumps suggest they likely contribute to resistance against this penicillin.

| Efflux Pump Family | Energy Source | Common Bacterial Group |

| ATP-binding cassette (ABC) superfamily | ATP hydrolysis | Gram-positive and Gram-negative |

| Major facilitator superfamily (MFS) | Proton motive force | Gram-positive and Gram-negative |

| Resistance-nodulation-division (RND) family | Proton motive force | Gram-negative |

| Small multidrug resistance (SMR) family | Proton motive force | Gram-positive and Gram-negative |

| Multidrug and toxic compound extrusion (MATE) family | Sodium ion gradient or proton motive force | Gram-negative |

Altered Bacterial Cell Permeability to Phenethicillin (sodium)

The outer membrane of Gram-negative bacteria acts as a formidable barrier, limiting the entry of many antibiotics, including phenethicillin. nih.gov Phenethicillin and other hydrophilic antibiotics typically cross this membrane through water-filled channel proteins called porins. etflin.com

Bacteria can develop resistance by reducing the permeability of their outer membrane. This can be achieved by:

Decreasing the number of porin channels: Mutations in the regulatory genes can lead to a reduced expression of porin proteins, thereby limiting the influx of phenethicillin. europa.eu

Altering the structure of porins: Mutations in the porin genes can result in narrower channels or changes in the electrostatic properties of the channel, which can hinder the passage of phenethicillin. mdpi.com

Studies have shown that exposure to sub-inhibitory concentrations of penicillins, including phenethicillin, can lead to deficient permeability barriers in some Gram-negative bacteria. nih.gov However, this effect might be part of a more complex stress response rather than a stable resistance mechanism. The interplay between reduced permeability and active efflux is often synergistic, significantly increasing the level of antibiotic resistance. nih.govnih.gov

Genetic Determinants and Transfer of Phenethicillin (sodium) Resistance

The genetic basis of phenethicillin resistance is often located on mobile genetic elements, which facilitates its spread among bacterial populations. mdpi.com These elements include:

Plasmids: These are extrachromosomal, self-replicating DNA molecules that frequently carry genes encoding for beta-lactamases and efflux pumps. la.govmdpi.com

Transposons: Also known as "jumping genes," these DNA sequences can move from one location to another within the bacterial genome or between plasmids and the chromosome. nih.gov They are often responsible for the dissemination of resistance genes.

Integrons: These are genetic elements that can capture and express gene cassettes, including those conferring antibiotic resistance. nih.gov

The transfer of these genetic determinants of resistance occurs primarily through three mechanisms:

Conjugation: The direct transfer of plasmids from a donor to a recipient bacterium through a pilus. la.gov This is a major mechanism for the spread of resistance among Gram-negative bacteria. frontiersin.org

Transduction: The transfer of bacterial DNA, including resistance genes, from one bacterium to another via a bacteriophage (a virus that infects bacteria). la.gov

Transformation: The uptake of naked DNA from the environment by a recipient bacterium. la.gov This is a key mechanism for the development of PBP-mediated resistance in bacteria like Streptococcus pneumoniae.

The horizontal transfer of these resistance genes allows for the rapid evolution and dissemination of phenethicillin resistance, posing a continuous threat to its clinical utility. mdpi.com

Plasmid-Mediated Resistance Mechanisms

The acquisition of extrachromosomal DNA elements known as plasmids is a primary mechanism by which bacteria develop resistance to phenethicillin. plos.org Plasmids are self-replicating DNA molecules that can be transferred between bacteria and often carry genes that confer a selective advantage, such as antibiotic resistance. plos.orgyoutube.com

The most significant plasmid-mediated resistance mechanism against phenethicillin and other penicillins is the production of β-lactamase enzymes. These enzymes inactivate the antibiotic by hydrolyzing the amide bond in the characteristic β-lactam ring, rendering the drug unable to bind to its target, the penicillin-binding proteins (PBPs). Many genes encoding β-lactamases are located on plasmids, which facilitates their spread. lumenlearning.com The presence of these genes on multicopy plasmids can lead to the amplification of the resistance gene, resulting in a higher level of enzyme production and consequently, increased resistance. nih.govdntb.gov.ua This phenomenon of plasmid copy number variability can create a diverse bacterial population where some cells exhibit transient high-level resistance, enhancing survival in the presence of the antibiotic. nih.govdntb.gov.ua

Research has identified numerous plasmid-encoded β-lactamases capable of degrading penicillins.

Table 1: Examples of Plasmid-Mediated β-Lactamases Conferring Penicillin Resistance

| β-Lactamase Family | Examples | General Characteristics |

|---|---|---|

| TEM (Temoniera) | TEM-1, TEM-2 | TEM-1 is one of the most common β-lactamases found in Gram-negative bacteria; it is capable of hydrolyzing penicillins and early cephalosporins. |

| SHV (Sulfhydryl Variable) | SHV-1 | Prevalent in Klebsiella pneumoniae, SHV-1 provides resistance to penicillins like ampicillin (B1664943). |

| CTX-M | CTX-M-15, CTX-M-14 | Part of the extended-spectrum β-lactamases (ESBLs), these enzymes efficiently hydrolyze penicillins and extended-spectrum cephalosporins. frontiersin.org |

| OXA (Oxacillin-hydrolyzing) | OXA-1 | Provides resistance to penicillins and is characterized by its ability to hydrolyze oxacillin. |

Chromosomal Mutations Conferring Resistance

Resistance to phenethicillin can also arise from spontaneous and random mutations in the bacterial chromosome. nih.gov These mutations are passed down vertically to daughter cells and can become predominant in a population under the selective pressure of antibiotic exposure. lumenlearning.com The frequency of such mutations is relatively low, typically occurring at a rate of 10⁻⁶ to 10⁻¹⁰ per cell generation. nih.gov There are several key chromosomal targets where mutations can lead to resistance.

Alteration of Penicillin-Binding Proteins (PBPs): The primary targets of β-lactam antibiotics are PBPs, enzymes involved in the final steps of peptidoglycan synthesis for the bacterial cell wall. Mutations in the genes encoding these proteins can alter their structure, decreasing the binding affinity of phenethicillin. nih.govsrce.hr This is a common resistance mechanism in bacteria such as Streptococcus pneumoniae (penicillin resistance) and Staphylococcus aureus (methicillin resistance). srce.hr

Upregulation of Efflux Pumps: Bacteria possess membrane proteins that function as efflux pumps, actively transporting toxic substances, including antibiotics, out of the cell. srce.hrreactgroup.org Chromosomal mutations in regulatory genes can lead to the overproduction of these pumps, preventing phenethicillin from reaching a sufficient intracellular concentration to be effective. srce.hr

Modification of Cell Permeability: Gram-negative bacteria have an outer membrane that acts as a permeability barrier. frontiersin.org Mutations that alter or reduce the expression of porin proteins, which form channels for hydrophilic molecules like phenethicillin to pass through, can decrease the drug's uptake and confer resistance. nih.gov

Table 2: Mechanisms of Chromosomal Resistance to Penicillins

| Mechanism | Genetic Target | Consequence of Mutation | Example Bacteria |

|---|---|---|---|

| Target Modification | Genes encoding Penicillin-Binding Proteins (PBPs) | Reduced binding affinity of the antibiotic to its target. srce.hr | Streptococcus pneumoniae, Enterococcus faecium srce.hr |

| Efflux Pump Upregulation | Regulatory genes (e.g., mexR) | Increased expression of efflux pumps that expel the antibiotic from the cell. srce.hr | Pseudomonas aeruginosa srce.hr |

| Reduced Permeability | Genes encoding porin proteins | Fewer channels for the antibiotic to enter the cell. nih.gov | Pseudomonas aeruginosa |

| Enzyme Overproduction | Regulatory genes for chromosomal β-lactamases (e.g., AmpC) | Increased production of β-lactamase enzymes that degrade the antibiotic. srce.hr | Enterobacter species |

Horizontal Gene Transfer Mechanisms and Dissemination of Resistance

While plasmid-mediated resistance and chromosomal mutations create resistant bacteria, horizontal gene transfer (HGT) is the process responsible for the rapid spread of these resistance determinants throughout bacterial populations, including across different species and genera. reactgroup.orglakeforest.edu This movement of genetic information between organisms, other than by vertical descent, is a key driver in the evolution of antibiotic resistance. bioguardlabs.com The primary mechanisms of HGT are conjugation, transformation, and transduction.

Conjugation: This process involves the direct transfer of genetic material, most commonly a plasmid, from a donor bacterium to a recipient through direct cell-to-cell contact. bioguardlabs.com A pilus or adhesion molecule facilitates the connection, allowing the transfer of a copy of the resistance plasmid. bioguardlabs.com Conjugation is considered the most prevalent method of HGT in nature and is a major pathway for the dissemination of genes encoding β-lactamases. bioguardlabs.com

Transformation: Some bacteria are naturally "competent," meaning they can take up naked DNA fragments from their surrounding environment and incorporate them into their own genome. reactgroup.org If this DNA contains a resistance gene, such as one from a lysed resistant bacterium, the recipient cell can acquire resistance. reactgroup.org

Transduction: This mechanism involves the transfer of bacterial DNA from one bacterium to another via a bacteriophage (a virus that infects bacteria). reactgroup.org During the viral replication cycle, a fragment of the host bacterium's DNA, potentially including a resistance gene, can be mistakenly packaged into a new phage particle. This phage can then infect a new bacterium, injecting the resistance gene along with its own genetic material. reactgroup.org

The presence of resistance genes on mobile genetic elements like plasmids and transposons makes them particularly amenable to dissemination via these HGT mechanisms. lumenlearning.com

Table 3: Comparison of Horizontal Gene Transfer Mechanisms

| Mechanism | Description | Genetic Material Transferred | Vector |

|---|---|---|---|

| Conjugation | Direct transfer between two living bacteria in physical contact. | Plasmids, Transposons | Cell-to-cell pilus |

| Transformation | Uptake of free DNA from the environment by a competent cell. | DNA fragments | None (direct uptake) |

| Transduction | Transfer of DNA mediated by a bacteriophage. | Any part of the bacterial genome | Bacteriophage |

Pharmacokinetic and Pharmacodynamic Principles of Phenethicillin Sodium : Preclinical Investigations

In Vitro Absorption Studies of Phenethicillin (sodium)

The intestinal absorption of phenethicillin has been investigated using in vitro models to elucidate the mechanisms governing its transport across the gut wall. As a mono-anionic β-lactam antibiotic, its absorption is not solely dependent on passive diffusion but involves carrier-mediated transport systems. doi.org

Research using rat intestinal brush border membrane vesicles has been crucial in identifying the role of the monocarboxylic acid transport system (MCT) in the uptake of phenethicillin. doi.org Specifically, MCT1, which is expressed on the apical side of intestinal enterocytes, is thought to be responsible for the intestinal absorption of phenethicillin. researchgate.net This transporter facilitates the uptake of various monocarboxylic acids and certain anionic drugs from the intestinal lumen into the enterocytes. The transport of phenethicillin via this system is dependent on a proton gradient. doi.org

Studies on related β-lactam antibiotics using the Caco-2 cell line, a model of the human intestinal epithelium, have further substantiated the role of proton-coupled transporters in their absorption. doi.orgnih.gov For instance, the uptake of carindacillin, another β-lactam, was shown to be greater at a lower extracellular pH and was inhibited by a protonophore, indicating a dependency on a proton gradient, a characteristic shared with MCT-mediated transport. doi.org While specific data from Caco-2 studies for phenethicillin are not extensively detailed in the available literature, the findings from rat intestinal vesicles and analogous compounds strongly suggest its reliance on these carrier systems for oral absorption. doi.org An in-vitro study investigating the flux of various penicillins across rat gastric mucosa found that the flux was significantly correlated with protein binding rather than lipophilicity. researchgate.net

| Model System | Key Finding | Implication for Absorption | Reference |

|---|---|---|---|

| Rat Intestinal Brush Border Membrane Vesicles | Transport of phenethicillin is mediated by the monocarboxylic acid transport system. | Absorption is an active, carrier-mediated process, not just passive diffusion. | doi.org |

| General β-Lactam Studies (including Caco-2 cells) | Intestinal transporters like MCT1 and PEPT1 are involved in the absorption of many β-lactam antibiotics. | Phenethicillin likely utilizes these transporters for efficient uptake from the gut. | doi.orgresearchgate.net |

| Rat Gastric Mucosa | Penicillin flux was significantly correlated with protein binding data. | Lower protein binding is associated with improved flux across the gastric mucosa. | researchgate.net |

Distribution Characteristics of Phenethicillin (sodium) in Preclinical Biological Systems

Following absorption, the distribution of phenethicillin throughout the body is governed by its physicochemical properties, primarily its binding to plasma proteins and its ability to penetrate various tissues. Preclinical data indicate that, like many penicillins, phenethicillin's distribution is largely confined to the extracellular fluid. msdvetmanual.com

The extent of plasma protein binding is a critical determinant of a drug's distribution, as only the unbound fraction is free to diffuse into tissues and exert its pharmacological effect. sygnaturediscovery.com In comparative studies, the protein binding of phenethicillin was found to be approximately 78-80%. nih.govnih.gov This is a moderate level of binding that influences its availability at the site of infection. This binding is reversible and loose. msdvetmanual.com

The volume of distribution (Vd) provides a theoretical measure of how extensively a drug is distributed in the tissues versus the plasma. srce.hr While clinical data report a steady-state volume of distribution (Vdss) of 22.5 L for phenethicillin, specific preclinical Vd values in animal models are not consistently reported in the literature. nih.govnih.gov However, for penicillins in general, the Vd tends to reflect extracellular compartmentalization. msdvetmanual.com Potentially therapeutic concentrations are typically achieved in well-perfused organs such as the liver, kidneys, lungs, and muscle, whereas penetration into areas like bone and bronchial secretions is lower. msdvetmanual.com A study modeling blood-brain barrier distribution reported a logBB (blood-brain barrier partition coefficient) of 0.25 for phenethicillin, suggesting limited penetration into the central nervous system. vu.lt

| Parameter | Reported Value/Characteristic | Species/Model | Significance | Reference |

|---|---|---|---|---|

| Plasma Protein Binding | 78-80% | Comparative (Human/Animal context) | Affects the concentration of free, active drug available to tissues. | nih.govnih.gov |

| Volume of Distribution (Vd) | Generally reflects extracellular compartmentalization. | General for penicillins in animals | Indicates limited distribution into deep tissues and intracellular spaces. | msdvetmanual.com |

| Tissue Penetration | Good penetration into liver, bile, kidneys, intestines, muscle, lungs. | General for penicillins in animals | Achieves therapeutic concentrations in key sites of infection. | msdvetmanual.com |

| Blood-Brain Barrier Partition Coefficient (logBB) | 0.25 | Calculated/Modeled | Suggests poor penetration into the central nervous system. | vu.lt |

Enzymatic Metabolism Pathways of Phenethicillin (sodium) in Preclinical Models

The metabolic fate of phenethicillin in preclinical models is not extensively documented in dedicated studies. Generally, penicillins are characterized by limited metabolism, with a large portion of the administered dose being excreted in its unchanged, active form. msdvetmanual.com

For most penicillins, less than 20% of the dose undergoes biotransformation. msdvetmanual.com The primary metabolic products are penicilloic acid derivatives, which are microbiologically inactive and can be associated with allergic reactions. msdvetmanual.com The specific enzymatic pathways leading to these metabolites in preclinical species have not been fully elucidated. msdvetmanual.com

While research on cytochrome P450 (CYP) enzymes shows their critical role in the metabolism of a vast number of drugs, their specific contribution to phenethicillin metabolism is not clearly defined. nih.govmedsafe.govt.nz Some studies suggest that certain β-lactam antibiotics may interact with CYP metabolic enzymes, but detailed phenotyping for phenethicillin is lacking. uu.nl One study noted that the Penicillium chrysogenum enzyme phenylacetate (B1230308) 2-hydroxylase (PahA), a cytochrome P450, is involved in the catabolism of the penicillin G precursor, phenylacetic acid, but this is related to the biosynthesis of penicillin, not the metabolism of the administered drug in an animal model. nih.gov Given the limited data, it is generally accepted that metabolism is not a primary route of elimination for phenethicillin.

| Metabolic Characteristic | Description | Primary Metabolite(s) | Significance | Reference |

|---|---|---|---|---|

| Extent of Metabolism | Generally low; typically <20% of the administered dose. | Penicilloic acid derivatives | Metabolism is a minor pathway for elimination; most of the drug is available for excretion in its active form. | msdvetmanual.com |

| Enzymatic Pathways | Specific enzymes (e.g., CYPs) not well-defined for phenethicillin. | N/A | The risk of drug-drug interactions via metabolic enzyme inhibition or induction is presumed to be low. | msdvetmanual.comuu.nl |

Excretion Pathways of Phenethicillin (sodium) in Preclinical Investigations

The elimination of phenethicillin from the body is predominantly handled by the kidneys. Preclinical studies confirm that renal excretion is the main pathway, a characteristic shared by most penicillins. msdvetmanual.com

This process involves two key renal mechanisms: glomerular filtration and active tubular secretion. msdvetmanual.com Approximately 20% of the renal excretion is accounted for by the filtration of the unbound drug through the glomerulus, while the majority, about 80%, is actively secreted into the proximal tubules by organic anion transporters. msdvetmanual.com This active secretion is an efficient process that can be competitively inhibited by other weak organic acids like probenecid, a strategy sometimes used to prolong the half-life of penicillins. msdvetmanual.com

A comparative study reported a plasma clearance for phenethicillin of 295.1 ml/min, which was strongly correlated with creatinine (B1669602) clearance, providing direct evidence for the significance of renal function in its elimination. nih.govnih.gov While biliary excretion can be a major elimination route for some penicillins, it is generally considered a minor pathway for most, including likely for phenethicillin. msdvetmanual.com A small amount of the drug may be excreted in the feces, particularly any unabsorbed fraction after oral administration. pharmacompass.com

| Parameter/Pathway | Finding/Characteristic | Mechanism | Significance | Reference |

|---|---|---|---|---|

| Primary Excretion Route | Renal | Glomerular Filtration (~20%) and Active Tubular Secretion (~80%) | Rapid elimination from the body, highly dependent on renal function. | msdvetmanual.com |

| Plasma Clearance | 295.1 ml/min | Primarily renal clearance | Quantifies the efficiency of elimination from the bloodstream. | nih.govnih.gov |

| Biliary Excretion | Considered a minor pathway. | Hepatic transport into bile | Contributes minimally to the overall elimination of the drug. | msdvetmanual.com |

In Vitro Pharmacodynamic Modeling of Phenethicillin (sodium) Interactions

In vitro pharmacodynamic (PD) models are essential for characterizing the antimicrobial activity of phenethicillin and understanding its interaction with target pathogens. These models allow for the determination of key PD parameters and the comparison of potency with other antibiotics. nih.gov

The mechanism of action for phenethicillin, like all β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis. medicaldialogues.in It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis. medicaldialogues.in This disruption leads to a weakened cell wall and subsequent cell lysis. medicaldialogues.in

A key preclinical in vitro finding comes from a comparative study of phenethicillin (PE) and phenoxymethylpenicillin (PM) against Staphylococcus aureus. The study demonstrated that for the inhibitory effect on the short-term (3-hour) growth of S. aureus, phenoxymethylpenicillin was 2.13 times more potent than phenethicillin. nih.govnih.gov

In vitro pharmacodynamic models, such as static time-kill curve experiments and more complex hollow-fiber infection models, are used to explore the relationship between drug concentration and the rate and extent of bacterial killing. nih.govplos.org These models have shown that for β-lactams, the primary PK/PD index linked to efficacy is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC). asm.org Such models can be used to simulate different dosing regimens and evaluate their potential to achieve bactericidal activity and prevent the emergence of resistance against key pathogens like S. aureus. plos.orgnih.gov

| PD Parameter/Model | Finding/Application | Target Pathogen Example | Significance | Reference |

|---|---|---|---|---|

| Mechanism of Action | Inhibition of Penicillin-Binding Proteins (PBPs), leading to cell lysis. | Gram-positive bacteria (e.g., S. aureus) | Defines the fundamental basis of its antibacterial effect. | medicaldialogues.in |

| Comparative Potency | Phenoxymethylpenicillin is 2.13 times more potent in inhibiting short-term growth. | Staphylococcus aureus | Provides a relative measure of intrinsic activity compared to a related penicillin. | nih.govnih.gov |

| PK/PD Index | %fT > MIC (Time above Minimum Inhibitory Concentration) | General for β-lactams | Identifies the key exposure metric that correlates with therapeutic efficacy. | asm.org |

| In Vitro Models | Time-kill curves, hollow-fiber models. | S. aureus, S. pneumoniae | Used to quantify bacterial killing over time and simulate human pharmacokinetics to predict efficacy. | nih.govconicet.gov.ar |

Translational Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Drug Discovery

Translational PK/PD modeling is a quantitative approach used in drug discovery to integrate preclinical data and predict human pharmacokinetic profiles and efficacious dose regimens. nih.govscispace.com This modeling is crucial for optimizing the development of new antibiotics by bridging the gap between in vitro data, animal infection models, and clinical outcomes. nih.govresearchgate.net While specific translational models for phenethicillin are not published, the established principles for β-lactam antibiotics are directly applicable.

The process begins with establishing a robust preclinical data package. researchgate.net This includes in vitro susceptibility data (MICs), in vitro time-kill curve data, and pharmacokinetic data from animal models. For phenethicillin, this would involve its MIC against relevant pathogens, its protein binding (78-80%), and its clearance and volume of distribution from preclinical species. nih.govnih.gov

The next step often involves dose-fractionation studies in animal infection models (e.g., the neutropenic murine thigh infection model) to identify the PK/PD index that best correlates with efficacy. nih.gov For β-lactams, this is consistently shown to be %fT > MIC. nih.govoup.com A target magnitude for this index (e.g., fT > MIC for 40-50% of the dosing interval for stasis or bactericidal effect) is then established from these animal models. nih.gov

Mechanism-based or semi-mechanistic PK/PD models can then be developed, which are more sophisticated than simple PK/PD indices. asm.orgnih.gov These models incorporate the time course of bacterial growth and killing in relation to the dynamic changes in drug concentration. nih.gov By integrating data from in vitro dynamic models (like the hollow-fiber model) and in vivo animal studies, these models can simulate the expected antibacterial effect under various dosing scenarios. researchgate.net

Finally, human pharmacokinetics are predicted using allometric scaling from preclinical species or other modeling approaches. scispace.com By combining the predicted human PK with the PK/PD target derived from preclinical models, simulations (such as Monte Carlo analysis) can be run to predict the probability of target attainment (PTA) for different dosing regimens in a human population. asm.orgresearchgate.net This allows for a rational, data-driven selection of doses for first-in-human studies, increasing the probability of success in clinical development. nih.gov

Synthetic Chemistry and Derivatization Strategies for Phenethicillin Sodium

Historical Synthetic Routes to 6-Aminopenicillanic Acid (6-APA)

The advent of semisynthetic penicillins was made possible by the isolation of 6-aminopenicillanic acid (6-APA), the fundamental structural core of all penicillins. researchgate.net While a total chemical synthesis of penicillin was accomplished by Sheehan in 1957, the process was too complex and elaborate for commercially viable production. taylorandfrancis.comscispace.com

A revolutionary breakthrough occurred in 1958 when scientists at Beecham Research Laboratories successfully isolated the biosynthetic intermediate, 6-APA, from penicillin fermentation broths that lacked a side-chain precursor. taylorandfrancis.comscispace.comwikipedia.org This discovery provided a readily available starting material for the creation of a vast array of new penicillin derivatives. researchgate.nettaylorandfrancis.com

The most significant and industrially scalable route to 6-APA involves the enzymatic hydrolysis of natural penicillins, such as Penicillin G (benzylpenicillin) or Penicillin V (phenoxymethylpenicillin). researchgate.netcore.ac.ukdiaion.com This biotransformation is catalyzed by the enzyme penicillin acylase (also known as penicillin amidase), which selectively cleaves the amide bond linking the acyl side chain to the 6-amino group of the penicillin nucleus. core.ac.ukroyalsocietypublishing.org This enzymatic deacylation process is highly efficient and environmentally benign compared to purely chemical methods, which often require hazardous reagents. researchgate.net The reaction efficiently yields 6-APA and the corresponding side-chain acid (e.g., phenylacetic acid from Penicillin G). core.ac.uk The isolation of 6-APA opened the door for chemists to synthetically attach a multitude of different side chains, leading to the era of semisynthetic penicillins with tailored properties. researchgate.netwikipedia.org

| Method | Description | Key Features | Year of Discovery/Implementation |

| Total Chemical Synthesis | Complete synthesis from simple chemical precursors. | Highly challenging and complex; not commercially viable for bulk production. taylorandfrancis.com | 1957 taylorandfrancis.com |

| Fermentation and Isolation | Isolation from Penicillium cultures grown in the absence of side-chain precursors. | Led to the initial discovery and availability of 6-APA. wikipedia.orgnih.gov | 1958-1959 scispace.comwikipedia.org |

| Enzymatic Hydrolysis | Use of penicillin acylase to cleave the side chain from Penicillin G or Penicillin V. | The primary industrial method; high yield, eco-friendly, and cost-effective. researchgate.netresearchgate.netcore.ac.uk | ~1960s |

Semisynthetic Approaches for Phenethicillin (sodium) Production

Phenethicillin was among the first semisynthetic penicillins to be introduced into clinical practice, developed collaboratively by Bristol-Myers and Beecham Research Laboratories around 1959-1960. chemicalbook.com Its production is a prime example of the semisynthetic strategy, which involves the chemical acylation of the 6-amino group of 6-APA with a specific side chain. diaion.comkarger.com

The synthesis of phenethicillin requires coupling 6-APA with α-phenoxypropionic acid. chemicalbook.comwhiterose.ac.uk To facilitate the formation of the amide bond, the carboxylic acid of the side chain must first be "activated." Several methods exist for this activation:

Mixed Anhydride Method : A common laboratory and industrial approach involves reacting α-phenoxypropionic acid with a chloroformate, such as isobutyl chloroformate, in the presence of a base like triethylamine. chemicalbook.com This forms a highly reactive mixed anhydride. The subsequent addition of a solution of 6-APA allows the nucleophilic amino group of the 6-APA to attack the anhydride, forming the desired amide linkage of phenethicillin. chemicalbook.com

Acid Chloride Method : An alternative strategy involves converting the side-chain carboxylic acid into its more reactive acid chloride derivative (e.g., α-phenoxypropionyl chloride) using reagents like thionyl chloride. karger.comgaacademy.org This activated side chain is then reacted with 6-APA to yield phenethicillin.

Thioester Method : Research has also shown that highly activated thioesters of the side-chain acid can be effectively coupled with 6-APA to form the final product. whiterose.ac.uk

Following the coupling reaction, the phenethicillin acid is extracted and can be converted to a more stable and soluble salt form, such as phenethicillin sodium or potassium, by reacting it with a suitable base. chemicalbook.commdpi.com

| Reagent 1 | Reagent 2 | Reagent 3 | Product | Methodology |

| 6-Aminopenicillanic Acid (6-APA) | α-Phenoxypropionic acid | Isobutyl chloroformate / Triethylamine | Phenethicillin | Mixed Anhydride Method chemicalbook.com |

| 6-Aminopenicillanic Acid (6-APA) | α-Phenoxypropionyl chloride | Base | Phenethicillin | Acid Chloride Method gaacademy.org |

| 6-Aminopenicillanic Acid (6-APA) | Thioester of α-phenoxypropionic acid | - | Phenethicillin | Activated Thioester Coupling whiterose.ac.uk |

Chemical Modification of Phenethicillin (sodium) Side-Chains

The core principle behind the development of semisynthetic penicillins like phenethicillin is that modifications to the acyl side chain can dramatically alter the compound's properties without changing its fundamental antibacterial mechanism. researchgate.netmerckvetmanual.com Phenethicillin itself is a modification of Penicillin V (phenoxymethylpenicillin), belonging to the alpha-phenoxyalkyl series of penicillins which also includes propicillin. karger.com

The primary goals of side-chain modifications include:

Improving Acid Stability : Natural Penicillin G is susceptible to degradation by stomach acid. Attaching side chains with electron-attracting groups, such as the phenoxy group in phenethicillin, helps to prevent acid-catalyzed hydrolysis of the β-lactam ring, making the drug suitable for oral administration. libretexts.org

Enhancing Pharmacokinetic Properties : The α-phenoxyethyl side chain of phenethicillin was specifically chosen because it confers superior absorption from the gastrointestinal tract compared to Penicillin V. karger.com

Overcoming Penicillinase Resistance : While phenethicillin offers better acid stability, it remains largely susceptible to degradation by bacterial β-lactamase (penicillinase) enzymes. merckvetmanual.com Other side-chain modifications, such as adding bulky groups that sterically hinder the enzyme's access to the β-lactam ring (as seen in methicillin), were developed to address this challenge. libretexts.org

Therefore, the α-phenoxypropionamido side chain of phenethicillin represents a specific chemical strategy to improve upon the characteristics of earlier penicillins, particularly regarding oral bioavailability. karger.com

Synthesis of Phenethicillin (sodium) Analogs and Derivatives for Research Purposes

The versatile chemistry of the 6-APA nucleus allows for the synthesis of a wide range of analogs and derivatives for research. These studies help in understanding structure-activity relationships, immunological properties, and developing analytical standards.

Immunological Studies : To investigate the mechanisms of penicillin allergy, specific degradation products of phenethicillin have been synthesized. Methods have been developed for the preparation of pure crystalline samples of phenethicillin penicilloic acid. nih.gov These derivatives are used in immunological assays, such as hemagglutination inhibition tests, to study the cross-reactivity between different penicillin structures and antibodies. nih.gov

Novel Side-Chain Analogs : Researchers continuously explore novel side chains to attach to the 6-APA core to discover compounds with new or improved properties. This includes synthesizing penicillin derivatives with complex heterocyclic moieties, such as 1,2,4-triazoles, in place of the standard side chain. mdpi.com These new analogs are then evaluated for their potential therapeutic effects.

Analytical Standards : For research and quality control purposes, isotopically labeled versions of drugs are often required. Phenethicillin sodium-d₅, a deuterium-labeled analog, has been synthesized for use as an analytical standard in various research and analytical applications, such as mass spectrometry-based assays. medchemexpress.com

These synthetic efforts underscore the flexibility of the penicillin scaffold and the ongoing quest to refine and expand the utility of this important class of antibiotics through chemical derivatization.

Structure Activity Relationship Sar Studies and Molecular Design

Correlation of Phenethicillin (sodium) Molecular Structure with Antibacterial Potency

The antibacterial power of phenethicillin is intrinsically linked to its specific molecular architecture. Like all penicillins, its activity stems from the strained β-lactam ring, which mimics the D-alanyl-D-alanine portion of the bacterial cell wall's peptidoglycan. This mimicry allows the molecule to bind to and irreversibly inhibit penicillin-binding proteins (PBPs), enzymes crucial for cell wall synthesis. libretexts.org This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. nih.gov

Key structural features essential for the antibacterial activity of penicillins include the bicyclic system, a free carboxyl group at C-3, and an acylamino side chain at C-6. cdnsciencepub.comtuwien.ac.at The nucleus of the penicillin molecule itself, 6-aminopenicillanic acid (6-APA), has no significant antibacterial activity. cdnsciencepub.comkarger.com However, the attachment of an acyl group to the amino group of 6-APA confers biological activity, with the nature and magnitude of this activity being dependent on the specific side chain. cdnsciencepub.com

In phenethicillin, the phenoxyethyl side chain plays a crucial role. The presence of electron-attracting groups in the side chain, such as the phenoxy group in phenethicillin, helps to prevent the antibiotic's degradation by stomach acid, a significant drawback of earlier penicillins like penicillin G. libretexts.org The stereochemistry at the α-carbon of the side chain is also a critical determinant of potency. For phenethicillin, the diastereomer with the S-configuration at the α-carbon of the side-chain acid is reported to be 5 to 10 times more active than the R-configuration diastereomer against a range of bacteria. cdnsciencepub.com This highlights the precise geometric fit required for optimal interaction with the bacterial target enzymes.

Influence of Side-Chain Substituents on Phenethicillin (sodium) Activity Profile

The acylamino side chain at the C-6 position of the penicillin nucleus is a primary site for modification to alter the antibacterial spectrum and other properties of the resulting antibiotic. The nature of this side chain profoundly influences the compound's stability, potency, and range of activity against different bacteria. cdnsciencepub.comtuwien.ac.at

For phenethicillin, the phenoxyethyl side chain confers several important properties. A key advantage is its stability in acidic environments, which allows for oral administration. This stability is attributed to the electron-withdrawing nature of the phenoxy group, which reduces the susceptibility of the β-lactam ring to acid-catalyzed hydrolysis. libretexts.org

The introduction of a stereogenic center at the α-carbon of the side chain, as seen in phenethicillin, has a significant impact on antibacterial potency. cdnsciencepub.com As mentioned previously, the S-isomer of phenethicillin is substantially more active than the R-isomer, indicating a specific stereochemical requirement for effective interaction with the target PBP. cdnsciencepub.com

Further modifications to the side chain can modulate the activity profile. For instance, increasing the lipophilicity of the side chain by adding substituents to the phenyl ring generally leads to higher activity against Gram-positive bacteria but lower activity against Gram-negative bacteria. tuwien.ac.at Conversely, introducing polar groups can enhance activity against Gram-negative bacteria. libretexts.org While phenethicillin itself is considered a narrow-spectrum antibiotic, primarily effective against Gram-positive organisms, these general SAR principles guide the development of broader-spectrum penicillins. nih.govkarger.com

Table 1: Impact of Side-Chain Features on Penicillin Activity

| Feature | Influence on Activity | Example Compound |

|---|---|---|

| Electron-withdrawing group | Increased acid stability | Phenethicillin |

| Stereochemistry (α-carbon) | Potency (S-isomer more active) | Phenethicillin |

| Increased lipophilicity | Enhanced Gram-positive activity | (General principle) |

| Increased polarity | Enhanced Gram-negative activity | Ampicillin (B1664943) |

| Bulky group | Steric hindrance to β-lactamases | Methicillin |

Conformational Analysis and Bioactive Conformations of Phenethicillin (sodium)

Conformational analysis investigates the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. Identifying the "bioactive conformation"—the specific three-dimensional shape a molecule adopts when it binds to its biological target—is a central goal in drug design. irbbarcelona.org For phenethicillin, understanding its conformational preferences is key to explaining the observed differences in activity between its diastereomers and for designing new, more potent analogues.

Computational methods, such as semi-empirical molecular orbital methods (e.g., AM1), have been used to study the geometry, conformation, and electronic structure of phenethicillin and its tautomers in the gas phase. researchgate.netresearchgate.net These studies calculate properties like the heats of formation, dipole moments, and energies of frontier molecular orbitals (HOMO and LUMO) to predict the most stable conformations. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) and circular dichroism (CD) spectroscopy have also been employed to study the conformations of phenethicillin diastereomers in solution. rsc.org These studies have revealed significant differences in the spectra of the isomers, suggesting distinct conformational preferences. rsc.org For instance, an upfield shift of the methyl proton signals in some penicillins is attributed to shielding effects from the aromatic ring of the side chain, indicating folded conformations. rsc.org

The prevailing hypothesis for the bioactive conformation of penicillins is that the molecule binds to the active site of the PBP in a way that presents the strained β-lactam ring for acylation of a serine residue. libretexts.org The conformation of the side chain is crucial for orienting the molecule correctly within the active site. It is believed that the side chain influences the positioning of the β-lactam ring for optimal reaction with the enzyme's active site. cdnsciencepub.com The differences in activity between the phenethicillin diastereomers strongly support the idea that only a specific conformation can achieve the necessary precise alignment for effective antibacterial action. cdnsciencepub.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Phenethicillin (sodium) and its Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govcreative-biostructure.com By identifying key physicochemical properties (descriptors) that correlate with activity, QSAR models can be used to predict the potency of new, unsynthesized molecules and guide the design of more effective drugs. creative-biostructure.comljmu.ac.uk

For penicillins and their analogs, QSAR studies have been employed to understand the factors influencing their antibacterial activity and other properties like gastrointestinal absorption. researchgate.net These studies typically involve calculating a variety of molecular descriptors for a set of penicillin derivatives and then using statistical methods, such as multiple linear regression or machine learning algorithms like artificial neural networks, to build a predictive model. mdpi.com

Key descriptors often used in QSAR studies of penicillins include:

Lipophilicity (log P): This descriptor relates to the compound's ability to pass through biological membranes. A good correlation has been found between log P and the peak plasma levels of orally administered penicillins, with an optimal range for absorption. researchgate.net Phenethicillin falls within this favorable range. researchgate.net

Electronic parameters: These describe the electronic properties of the molecule, such as the distribution of charges. The sum of Taft's inductive substituent constants (σI values) of the side chain has been correlated with the acid stability of penicillins. researchgate.net

Steric parameters: These relate to the size and shape of the molecule and its substituents. Steric hindrance in the side chain can protect the β-lactam ring from enzymatic degradation by β-lactamases. slideshare.net

While specific, detailed QSAR models exclusively for phenethicillin and a narrow set of its direct analogs are not extensively documented in the provided search results, the principles of QSAR have been broadly applied to the larger class of penicillins. ljmu.ac.ukresearchgate.netacs.org These models have been instrumental in rationalizing the design of orally active and β-lactamase-resistant penicillins by quantifying the impact of side-chain modifications on key properties like acid stability and antibacterial potency. ljmu.ac.ukresearchgate.net

Advanced Analytical Methodologies for Phenethicillin Sodium

Chromatographic Techniques for Separation and Quantification of Phenethicillin (sodium)

Chromatography is a cornerstone for the analysis of phenethicillin and other penicillin-class antibiotics. It excels in separating the target analyte from impurities, degradation products, and other components within a sample.

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid technique often used for the identification and preliminary screening of penicillins, including phenethicillin. nih.gov A typical TLC method involves spotting the sample on a silica (B1680970) gel plate and developing it in a closed chamber with a suitable mobile phase, such as butyl acetate. europa.eu After development, the plate is dried and sprayed with a visualization reagent, like a 20% m/V solution of anhydrous zinc chloride in methanol, and heated. europa.eu The separated spots are then examined under ultraviolet (UV) light to identify phenethicillin by comparing its retention factor (Rf) value to that of a known standard run on the same plate. nih.goveuropa.eu

High-Performance Liquid Chromatography (HPLC) is the preferred method for the precise quantification of penicillins due to its high resolution and sensitivity. nih.govjocpr.com While specific methods for phenethicillin are less commonly published than for other penicillins, the established methodologies for similar compounds are directly applicable. A typical Reverse-Phase HPLC (RP-HPLC) system utilizes a C18 column, such as a Perfectsil ODS-2 or XBridge C18, for separation. researchgate.netnih.gov Gradient elution with a mobile phase consisting of an aqueous component (e.g., phosphate (B84403) buffer or water with 0.1% trifluoroacetic acid) and an organic modifier (e.g., a mixture of acetonitrile (B52724) and methanol) is commonly employed. researchgate.netnih.gov Detection is typically achieved using a Photo Diode Array (PDA) or UV detector at a wavelength around 230-240 nm, where penicillins exhibit strong absorbance. researchgate.netnih.gov

Table 1: Example Chromatographic Conditions for Penicillin Analysis

| Parameter | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Stationary Phase | Silica Gel GF254 nih.gov | C18 Reverse-Phase Column (e.g., Perfectsil ODS-2) nih.gov |

| Mobile Phase | Butyl Acetate or other suitable solvents europa.eu | Gradient of 0.1% v/v Trifluoroacetic Acid (TFA) and Acetonitrile-Methanol (90:10 v/v) nih.gov |

| Detection | UV light (254 nm/366 nm) after spraying with zinc chloride solution europa.eu | UV/Photo Diode Array (PDA) at ~240 nm researchgate.netnih.gov |

| Application | Identification and qualitative screening nih.goveuropa.eu | Quantification and purity assessment jocpr.com |

Spectroscopic Techniques for Phenethicillin (sodium) Characterization and Purity Assessment in Research

Spectroscopic techniques are indispensable for the structural characterization and purity assessment of phenethicillin. These methods provide information on the molecule's electronic structure, functional groups, and stereochemistry.

Ultraviolet-Visible (UV-Vis) Spectroscopy is a fundamental technique used for both quantification and characterization. iajps.com Penicillins have characteristic UV absorbance due to their chemical structure, which is exploited in HPLC detection. khanacademy.org A UV-Vis spectrophotometer can be used to determine the wavelength of maximum absorbance (λmax) for phenethicillin, which serves as a qualitative identifier. iajps.com For quantitative analysis, the absorbance is measured at this λmax and is directly proportional to the concentration of the analyte, following the Beer-Lambert law. iajps.comyoutube.com

Infrared (IR) Spectroscopy provides detailed information about the functional groups present in a molecule. sapub.org The IR spectrum of phenethicillin will show characteristic absorption bands corresponding to its key structural features, such as the β-lactam ring carbonyl group (C=O), the amide group, and the aromatic ring of the phenoxyethyl side chain. This technique is particularly useful for confirming the identity of the compound by comparing its spectrum to that of a reference standard. sapub.org

Circular Dichroism (CD) Spectroscopy is a specialized technique that is uniquely sensitive to chiral molecules. ntu.edu.sg Since phenethicillin exists as two diastereomers (L and D isomers) due to the chiral center in the α-phenoxypropionamido side chain, CD spectrometry can be used to differentiate and quantify the proportions of these two isomers in a sample. The two isomers will produce distinct CD spectra, allowing for an assay to be developed based on the differences in their differential absorption of circularly polarized light. ntu.edu.sg

Table 2: Spectroscopic Methods for Phenethicillin Analysis

| Technique | Principle | Application in Phenethicillin Analysis |

|---|---|---|

| UV-Visible Spectroscopy | Measures absorption of UV-Vis light by electrons in the molecule. khanacademy.org | Quantification (in HPLC detection) and identification by determining λmax. iajps.com |

| Infrared Spectroscopy | Measures absorption of infrared radiation by molecular vibrations. sapub.org | Structural confirmation by identifying characteristic functional groups (e.g., β-lactam). sapub.org |

| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light by chiral molecules. ntu.edu.sg | Determination of the ratio of L- and D-isomers of phenethicillin. |

Bioanalytical Methods for Phenethicillin (sodium) in Complex Research Matrices

Analyzing phenethicillin in complex biological matrices such as plasma, serum, or tissue is essential for pharmacokinetic and metabolic studies. europa.eunih.gov These methods require robust sample preparation to remove interferences, followed by highly sensitive and selective detection. japsonline.com

The development of a bioanalytical method begins with optimizing sample preparation and chromatographic separation. japsonline.comSolid-Phase Extraction (SPE) is a common and effective technique for sample clean-up and concentration. For penicillins in plasma, a reversed-phase SPE cartridge (e.g., Lichrolut RP-18) can be used to isolate the analytes from matrix components like proteins and salts. nih.gov

Following extraction, analysis is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This technique offers superior sensitivity and selectivity compared to UV detection, making it ideal for detecting the low concentrations often found in biological samples. nih.govnih.govresearchgate.net The LC separates phenethicillin from other compounds, and the mass spectrometer provides definitive identification and quantification based on its specific mass-to-charge ratio and fragmentation pattern. nih.gov

A significant challenge in bioanalysis is the matrix effect , where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate results. japsonline.com Careful method development, efficient sample clean-up, and the use of a stable isotope-labeled internal standard are critical for mitigating these effects. nih.gov Enzyme immunoassays (EIA) have also been developed for the group-specific determination of penicillins in matrices like milk, offering a method for screening large numbers of samples. tandfonline.comtandfonline.com

Method Development and Validation for Research Applications

For any analytical method to be used in research, it must undergo a thorough validation process to ensure its performance is reliable and well-documented. europa.eu This process is guided by international standards, such as those from the International Council for Harmonisation (ICH) and regulatory bodies like the FDA and EMA. europa.eubioanalysis-zone.comich.org The key validation parameters include:

Selectivity/Specificity : The ability of the method to differentiate and quantify the analyte in the presence of other components, such as metabolites, impurities, or matrix components. japsonline.com

Linearity : The method should produce results that are directly proportional to the concentration of the analyte over a defined range. sapub.org This is typically demonstrated by a correlation coefficient (R²) of >0.999 for the calibration curve. researchgate.net

Accuracy : The closeness of the measured value to the true value. It is assessed by analyzing samples with known concentrations (quality control samples) and is expressed as the percentage recovery. researchgate.neteuropa.eu Mean percentage recoveries should be close to 100%. researchgate.net

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), and is usually expressed as the relative standard deviation (RSD), which should typically be less than 15%. researchgate.netlabmanager.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. researchgate.net For penicillin residues in plasma, LOQs in the low ng/mL range are often required. nih.gov

Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature), providing an indication of its reliability during normal usage. sapub.org

Stability : The chemical stability of the analyte in the biological matrix under specific storage and processing conditions (e.g., freeze-thaw cycles, long-term storage). nih.gov

Validation ensures that the analytical method for phenethicillin is fit for its intended purpose, providing accurate and reproducible data for research applications. europa.eu

Table 3: Key Parameters for Analytical Method Validation

| Validation Parameter | Description | Common Acceptance Criteria |

|---|---|---|

| Accuracy | Closeness of test results to the true value. labmanager.com | Mean recovery of 85-115% (or 80-120% at LLOQ). researchgate.neteuropa.eu |

| Precision | Agreement between a series of measurements. labmanager.com | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ). researchgate.net |

| Linearity | Proportionality of results to concentration. labmanager.com | Correlation coefficient (R²) ≥ 0.99. sapub.org |

| Selectivity | Ability to measure the analyte without interference. labmanager.com | No significant interfering peaks at the analyte's retention time. japsonline.com |

| LOD & LOQ | Lowest concentration detectable & quantifiable. researchgate.net | Determined by signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ). |

| Stability | Analyte stability under various conditions. bioanalysis-zone.com | Analyte concentration should remain within ±15% of the nominal concentration. nih.gov |

Computational Chemistry and Molecular Modeling of Phenethicillin Sodium

Molecular Docking Studies of Phenethicillin (sodium) with Target Proteins (e.g., PBPs, Beta-Lactamases)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction, often expressed as a docking score or binding affinity. nih.govdiva-portal.org For phenethicillin, the primary targets of interest are penicillin-binding proteins (PBPs), the enzymes responsible for the final steps of peptidoglycan synthesis in bacterial cell walls, and β-lactamases, enzymes that confer bacterial resistance by hydrolyzing the β-lactam ring of the antibiotic. nih.govlongdom.orgresearchgate.net

Docking studies on β-lactam antibiotics, including congeners of phenethicillin, into the active sites of PBPs and β-lactamases are crucial for several reasons:

Understanding Binding Modes: Docking simulations reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the drug-protein complex. For instance, studies on various β-lactams have identified conserved amino acids like Ser70, Ser130, and Lys235 as crucial for interaction within β-lactamase active sites. nih.gov

Predicting Affinity: By calculating binding energies, docking helps in ranking potential drug candidates and understanding why some antibiotics are more effective than others against specific bacterial strains. nih.govnih.gov

Informing Drug Design: These studies provide a structural basis for designing new β-lactam derivatives that can either bind more effectively to PBPs or evade hydrolysis by β-lactamases. nih.govrsc.org